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molecular formula C5H10 B008363 Ethene;prop-1-ene CAS No. 9010-79-1

Ethene;prop-1-ene

Cat. No. B008363
M. Wt: 70.13 g/mol
InChI Key: HQQADJVZYDDRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04211885

Procedure details

The first fractionator of unit 2, as noted before, is charged with 16,696 kg/hr of ethylene and 3,095 kg/hr of propylene from unit 4 and an ethylene/propylene recycle stream amounting to 3,350 kg/hr of ethylene and 9,675 kg/hr of propylene obtained from the effluent of the disproportionation reactor of unit 2. After separation, one stream consisting of 18,720 kg/hr of ethylene and 280 kg/hr of propylene is passed to cleavage unit 4. The bottoms, amounting to 1,326 kg/hr of ethylene and 12,490 kg/hr of propylene are combined with 3,510 kg/hr of propylene obtained from an exterior source such as a refinery stream and the combined stream is passed to the disproportionation reactor of unit 2. The effluent from the reactor, comprising 3,350 kg/hr of ethylene, 9,675 kg/hr of propylene, 4,175 kg/hr of butenes and 126 kg/hr of C5+ entrained in the ethylene/propylene stream from the first separation zone is passed to the second fractionator of unit 2. The separated ethylene/propylene stream is recycled to the first fractionator of unit 2. The butenes and the C5+ gasoline bottom product are combined with the butenes and isobutane obtained as a product of unit 4 and the combined stream is sent to alkylation zone 10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH2:2].[CH2:3]=[CH:4][CH3:5]>>[CH2:3]=[CH2:4].[CH2:3]=[CH:4][CH3:5].[CH2:1]=[CH2:2].[CH2:3]=[CH:4][CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C.C=CC
Name
Type
product
Smiles
C=C
Name
Type
product
Smiles
C=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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